Bienvenue dans la boutique en ligne BenchChem!

Rehmannioside A

Pharmacokinetics Oral Bioavailability Iridoid Absorption

Differentiate your research with Rehmannioside A, a poly-glycosidic iridoid featuring a catalpol core with two glucose units. Unlike catalpol or ajugol, ReA shows minimal oral systemic exposure, making it ideal for parenteral or local administration models. Its unique AT1R/MAPK14/IL-17 axis targeting, dose-dependent BBB protection via p38 MAPK inhibition, and well-defined CYP inhibition profile (CYP3A4 IC50: 10.08 µM) make it an irreplaceable tool compound. Procure ≥98% purity material with guaranteed quality for stroke, renal fibrosis, and vascular cognitive impairment studies.

Molecular Formula C21H32O15
Molecular Weight 524.5 g/mol
Cat. No. B2656321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRehmannioside A
Molecular FormulaC21H32O15
Molecular Weight524.5 g/mol
Structural Identifiers
SMILESC1=COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O
InChIInChI=1S/C21H32O15/c22-3-7-11(25)13(27)15(29)19(33-7)32-4-8-12(26)14(28)16(30)20(34-8)35-18-9-6(1-2-31-18)10(24)17-21(9,5-23)36-17/h1-2,6-20,22-30H,3-5H2
InChIKeyDTNSOISBYQKHCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Rehmannioside A CAS 81720-05-0: Iridoid Glycoside Procurement for Neuroprotection and Renal Fibrosis Research


Rehmannioside A (ReA) is an iridoid glycoside with a molecular weight of 524.5 g/mol and the molecular formula C21H32O15 , primarily isolated from the roots of Rehmannia glutinosa . As a poly-glycosidic iridoid [1], ReA's structure features a catalpol aglycone core attached to two glucose units , which confers distinct physicochemical and biological properties compared to simpler iridoid glycosides like catalpol and aucubin [1].

Rehmannioside A vs. Catalpol and Aucubin: Why In-Class Iridoid Glycoside Substitution Fails in Research


The iridoid glycoside class, while sharing a common core structure, exhibits significant divergence in pharmacokinetic behavior, molecular target engagement, and in vivo efficacy [1]. For instance, catalpol and ajugol demonstrate robust oral absorption in rats, while Rehmannioside A shows minimal systemic exposure [2], precluding simple substitution in oral in vivo models. Furthermore, differential substrate specificity for efflux transporters [3] and distinct CYP enzyme inhibition profiles mean that in-class compounds cannot be treated as functionally interchangeable. The following quantitative evidence establishes the specific, verifiable differentiation of Rehmannioside A relative to its closest analogs.

Rehmannioside A Quantitative Evidence: Procurement-Relevant Comparative Data vs. Catalpol, Aucubin, and Rehmannioside D


Oral Bioavailability of Rehmannioside A is Negligible Compared to Catalpol and Ajugol in Rat PK Models

In a rat pharmacokinetic study following oral administration of 6 g/kg Radix Rehmanniae water extract, the plasma concentrations of Rehmannioside A were 'very low' and could only be detected via a semi-quantitative method, whereas catalpol and ajugol were identified as the main absorbed compounds with fully quantifiable pharmacokinetic parameters [1].

Pharmacokinetics Oral Bioavailability Iridoid Absorption

Rehmannioside A Inhibits CYP3A4, 2C9, and 2D6 with Low Micromolar IC50 Values

Rehmannioside A demonstrates direct inhibition of key cytochrome P450 enzymes, a property not well-characterized for other major Rehmannia iridoids like catalpol [1].

Drug Metabolism CYP Inhibition Herb-Drug Interactions

Rehmannioside A and Rehmannioside D Exhibit Differential Efflux Transporter Substrate Specificity

An in situ single-pass intestinal perfusion study revealed that Rehmannioside A is a substrate for the efflux transporter BCRP (Breast Cancer Resistance Protein), but not MRP2, whereas catalpol, aucubin, and rehmannioside D are substrates for both BCRP and MRP2 [1].

Intestinal Absorption Efflux Transporters BCRP MRP2

Rehmannioside A Improves Cerebral Ischemia-Reperfusion Injury via p38 MAPK Pathway in a Dose-Dependent Manner

In a transient middle cerebral artery occlusion (tMCAO) mouse model of cerebral ischemia-reperfusion injury (CI/RI), intraperitoneal administration of Rehmannioside A for 3 days resulted in a dose-dependent reduction in blood-brain barrier (BBB) damage, improved neurological function scores, and decreased neuronal apoptosis [1].

Cerebral Ischemia Neuroprotection Blood-Brain Barrier

Rehmannioside A Protects Renal Tubular Epithelial Cells from High Glucose-Induced Apoptosis

In HK-2 human renal tubular epithelial cells exposed to high glucose, Rehmannioside A treatment significantly protected against apoptosis and oxidative stress [1]. Mechanistically, this effect is linked to the inhibition of the MAPK pathway [1] and, in broader context, the inhibition of the TGF-β1/Smad signaling axis [2].

Diabetic Nephropathy Renal Fibrosis MAPK Pathway

Rehmannioside A Attenuates Cognitive Deficits in Vascular Dementia Model via Nrf2 Activation

In a rat model of vascular dementia (VD), treatment with Rehmannioside A significantly reduced oxidative stress, inflammatory response, and apoptosis in the hippocampus [1].

Vascular Dementia Cognitive Impairment Nrf2 Pathway

Rehmannioside A: Optimal Procurement for Neuroprotection, Renal Fibrosis, and CYP-Mediated Interaction Studies


Cerebral Ischemia-Reperfusion Injury Research

Researchers investigating stroke and cerebral ischemia should prioritize Rehmannioside A due to its demonstrated dose-dependent reduction in BBB damage and improvement in neurological function in a tMCAO mouse model, mediated via p38 MAPK pathway inhibition [1].

Renal Fibrosis and Diabetic Nephropathy Studies

Rehmannioside A is the preferred compound for studies on renal fibrosis, as it inhibits the TGF-β1/Smad signaling pathway and uniquely targets the AT1R/MAPK14/IL-17 axis in hypertensive nephropathy, as established in mechanistic reviews and in vitro models [2].

Vascular Dementia and Cognitive Impairment Research

Procure Rehmannioside A for investigations into vascular cognitive impairment, where it has shown significant in vivo efficacy in reducing hippocampal oxidative stress and inflammation in a rat VD model via Nrf2 activation [3].

Herb-Drug Interaction and CYP Metabolism Studies

Rehmannioside A's well-defined CYP3A4, 2C9, and 2D6 inhibition profile (IC50 values: 10.08, 12.62, and 16.43 µM, respectively) makes it a critical tool compound for evaluating potential herb-drug interactions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rehmannioside A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.